

# Independent Verification of 2-Furoyl-LIGRLO-amide TFA Potency: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Furoyl-LIGRLO-amide TFA

Cat. No.: B10797054

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of **2-Furoyl-LIGRLO-amide TFA**, a widely used synthetic agonist of Protease-Activated Receptor 2 (PAR2), with other key alternatives. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the most appropriate compound for their specific needs.

## Unveiling the Potency of PAR2 Agonists

**2-Furoyl-LIGRLO-amide TFA** is a potent and selective agonist of Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and vasodilation.<sup>[1][2][3][4][5][6][7]</sup> Its potency is often compared to other PAR2 agonists, such as the endogenous ligand mimetic SLIGRL-NH2 and other synthetic small molecules.

## Comparative Potency of PAR2 Agonists

The following table summarizes the quantitative potency data for **2-Furoyl-LIGRLO-amide TFA** and its alternatives, as determined by various in vitro assays. The half-maximal effective

concentration (EC50) or the negative logarithm of the EC50 (pEC50) are common measures of agonist potency, with a lower EC50 and a higher pEC50 indicating greater potency.

| Compound                        | Assay Type                      | Cell Line                                | Potency (EC50 / pEC50)                              | Reference |
|---------------------------------|---------------------------------|--|---|-----------|
| 2-Furoyl-LIGRLO-amide TFA       | Intracellular Ca2+ Mobilization | Human and Rat PAR2-expressing cells      | 10-25 times more potent than SLIGRL-NH2             | [1][4]    |
| Arterial Vasodilation           | -                               | 10-300 times more potent than SLIGRL-NH2 | [1][4]  |           |
| General PAR2 Agonist Activity   | -                               | pD2 = 7.0                                | [1][2][3][5][6][7]                                  |           |
| Intracellular Ca2+ Mobilization | 16HBE14o- cells                 | EC50 = 0.84 $\mu$ M                      | [4]   |           |
| Real-Time Cell Analyzer (RTCA)  | 16HBE14o- cells                 | EC50 = 138 nM                            | [4]   |           |
| SLIGRL-NH2                      | General PAR2 Agonist Activity   | -  | 30-300 times less potent than 2-Furoyl-LIGRLO-amide | [2]       |
| Intracellular Ca2+ Mobilization | -                               | EC50 > 40 $\mu$ M                        | [4]   |           |
| AC-55541                        | PI Hydrolysis                   | -  | pEC50 = 5.9   | [3][8]    |
| Ca2+ Mobilization               | -                               | pEC50 = 6.6                              | [3][8]  |           |
| Cellular Proliferation          | -                               | pEC50 = 6.7                              | [3][8]  |           |
| PAR2 Signaling                  | -                               | Potency range: 200-1000 nM               | [2]   |           |
| AC-264613                       | General PAR2 Agonist Activity   | -  | pEC50 = 7.5   | [1][9]    |

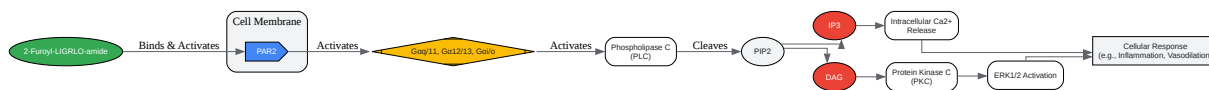
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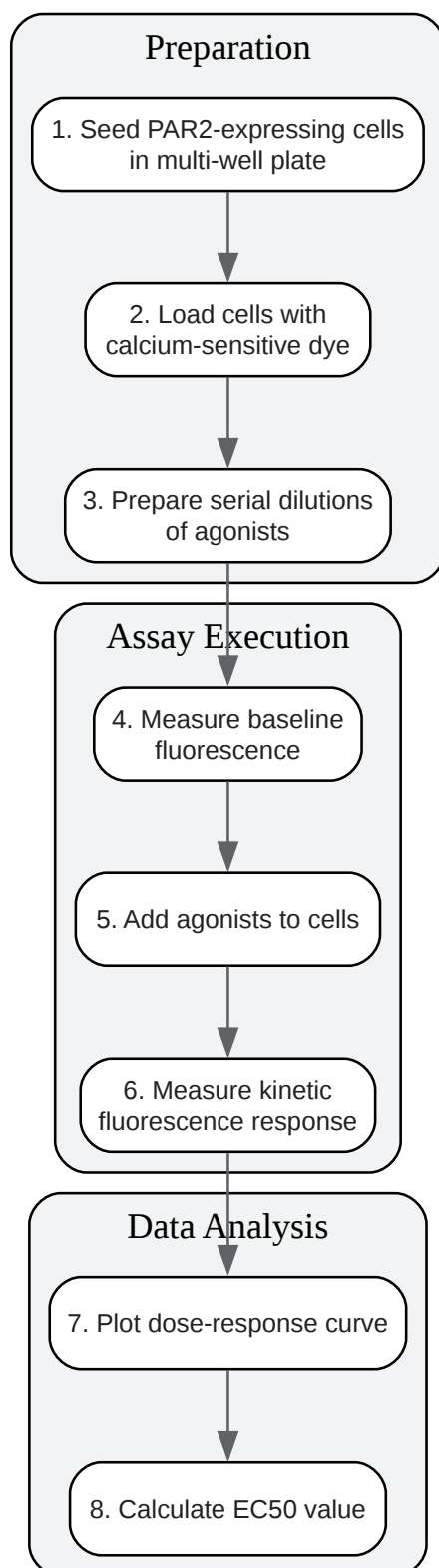
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|----------------------------------|-----------------------|-----------------------------|---------|
| PI Hydrolysis                    | HEK 293T cells        | pEC50 = 6.9                 | [9]     |
| Ca <sup>2+</sup><br>Mobilization | KNRK cells<br>(hPAR2) | pEC50 = 7.0                 | [9]     |
| PAR2 Signaling                   | -                     | Potency range:<br>30-100 nM | [2][10] |

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## Understanding the Mechanism: The PAR2 Signaling Pathway

Activation of PAR2 by agonists like **2-Furoyl-LIGRLO-amide TFA** initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, PAR2 primarily couples to Gαq/11, Gα12/13, and Gαi/o proteins. This leads to the activation of various downstream effectors, including phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular responses.





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